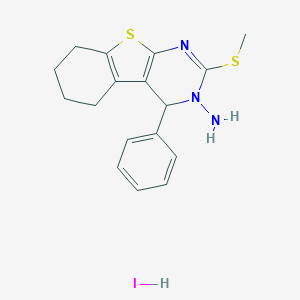

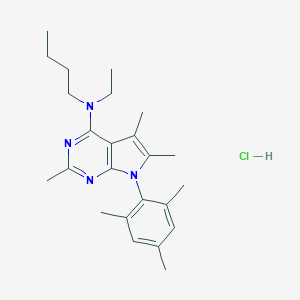

3-アクリジン-10-イウム-10-イルプロパン-1-スルホン酸

説明

Chloride-sensitive fluorescent indicator. Fluorescent standard Probe for the determination of lifetimes of fluorescent molecules. Determination of various species by fluorescence quenching.

科学的研究の応用

抗がん剤としての応用

3-アクリジン-10-イウム-10-イルプロパン-1-スルホン酸: は、抗がん剤としての可能性について広く研究されています。この化合物を含むアクリジン誘導体は、癌細胞株に対して高い細胞毒性を持つことが知られています。 これらは主にDNAインターカレーションによって機能し、DNAとその関連酵素を含む生物学的プロセスを阻害します .

白血病治療

プロピルアクリジン誘導体の光細胞毒性は白血病細胞株に対して作用し、UDP-UGTに対する抗腫瘍薬の有望な候補となっています .

乳がん治療

CK0403のようなアクリジン誘導体は、特にエストロゲン受容体陰性HER2に対して、乳がん治療において有効性が示されています .

DNA配列特異性

この化合物とアクリジン白金(Pt)錯体は、評価されたDNA配列に対して特異性を示しており、がん治療における標的アプローチを示唆しています .

アルツハイマー病の研究

アクリジン誘導体は、アルツハイマー病などの神経変性疾患の治療における治療の可能性について探求されています。 DNAと相互作用し、DNAプロセスに関与する酵素を阻害する能力は、疾患メカニズムと潜在的な治療法を研究する上で価値があります .

細菌および原虫感染症

アクリジン誘導体の構造的属性は、細菌および原虫感染症に対する薬剤としての有効性に貢献しています。 それらの平面状芳香族環は、二重鎖DNAへのインターカレーションを促進し、これは抗菌特性に不可欠です .

DNA修復タンパク質阻害剤

アクリジン薬とDNA修復タンパク質阻害剤などの生物活性物質を組み合わせることで、がんを予防し、治療成績を改善できる可能性があります。 この相乗的なアプローチは、アクリジン誘導体の治療効力を高めます .

材料科学と有機エレクトロニクス

アクリジン誘導体は、合成足場の進歩と改変により、材料科学と有機エレクトロニクスで広く使用されています。 これらは、発光材料と電子デバイスの開発に貢献しています .

光物理学の応用

アクリジン誘導体は、その構造的特徴により、光物理学でも使用されています。 それらの平面状と電荷移動能力は、光とエネルギー移動を含むアプリケーションに適しています .

特性

IUPAC Name |

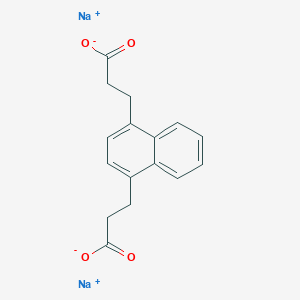

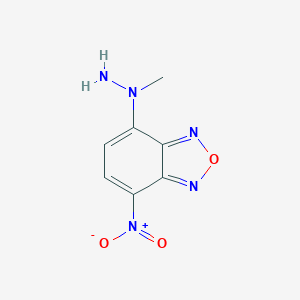

3-acridin-10-ium-10-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-21(19,20)11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKBSSHVLHIPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405515 | |

| Record name | 10-(3-Sulfopropyl)acridinium betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83907-41-9 | |

| Record name | 10-(3-Sulfopropyl)acridinium betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)